molecular formula C14H21F2N3O2 B7094640 N-[4-(cyclopropylamino)-4-oxobutyl]-4-(difluoromethylidene)piperidine-1-carboxamide

N-[4-(cyclopropylamino)-4-oxobutyl]-4-(difluoromethylidene)piperidine-1-carboxamide

Cat. No.: B7094640
M. Wt: 301.33 g/mol
InChI Key: ABDDRBLPIAWVNI-UHFFFAOYSA-N
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Description

N-[4-(cyclopropylamino)-4-oxobutyl]-4-(difluoromethylidene)piperidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure, which includes a piperidine ring, a difluoromethylidene group, and a cyclopropylamino substituent.

Properties

IUPAC Name

N-[4-(cyclopropylamino)-4-oxobutyl]-4-(difluoromethylidene)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21F2N3O2/c15-13(16)10-5-8-19(9-6-10)14(21)17-7-1-2-12(20)18-11-3-4-11/h11H,1-9H2,(H,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDDRBLPIAWVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCCNC(=O)N2CCC(=C(F)F)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyclopropylamino)-4-oxobutyl]-4-(difluoromethylidene)piperidine-1-carboxamide typically involves multiple steps, including the formation of the piperidine ring, introduction of the difluoromethylidene group, and attachment of the cyclopropylamino substituent. The following is a general outline of the synthetic route:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Difluoromethylidene Group: The difluoromethylidene group can be introduced using reagents such as difluorocarbene precursors under controlled conditions.

    Attachment of the Cyclopropylamino Substituent: The cyclopropylamino group can be attached through a nucleophilic substitution reaction using cyclopropylamine and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyclopropylamino)-4-oxobutyl]-4-(difluoromethylidene)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyclopropylamine in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-[4-(cyclopropylamino)-4-oxobutyl]-4-(difluoromethylidene)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(cyclopropylamino)-4-oxobutyl]-4-(difluoromethylidene)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(cyclopropylamino)-4-oxobutyl]-4-(fluoromethylidene)piperidine-1-carboxamide
  • N-[4-(cyclopropylamino)-4-oxobutyl]-4-(chloromethylidene)piperidine-1-carboxamide
  • N-[4-(cyclopropylamino)-4-oxobutyl]-4-(bromomethylidene)piperidine-1-carboxamide

Uniqueness

N-[4-(cyclopropylamino)-4-oxobutyl]-4-(difluoromethylidene)piperidine-1-carboxamide is unique due to the presence of the difluoromethylidene group, which can impart distinct chemical and biological properties compared to its analogs with different halogen substituents.

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